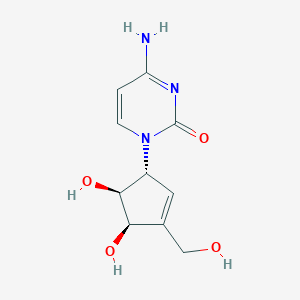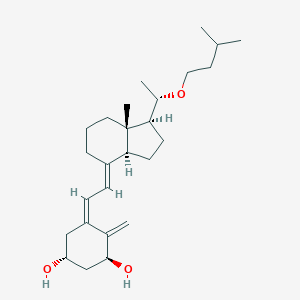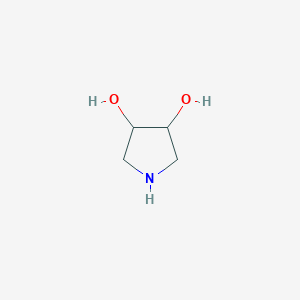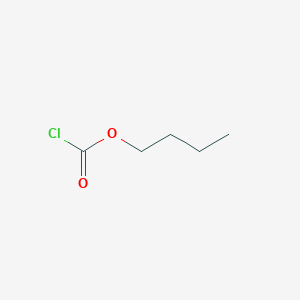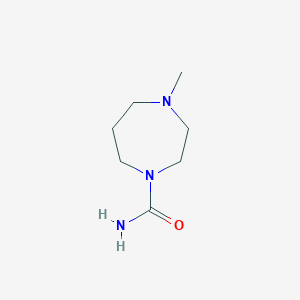
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane, also known as Cyclam, is a macrocyclic compound that has been widely studied for its potential applications in various scientific fields. Cyclam is a chelating agent, which means it can bind to metal ions and form stable complexes. This property makes Cyclam useful in a range of applications, including catalysis, imaging, and drug delivery.
作用机制
The mechanism of action of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane depends on its application. As a chelating agent, 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane binds to metal ions and forms stable complexes. In catalysis reactions, the 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane-metal ion complex can act as a catalyst to facilitate the reaction. In imaging, the 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane-metal ion complex can act as a contrast agent to enhance the imaging signal. In drug delivery, 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can be used to target specific cells or tissues by forming complexes with metal ions and attaching to specific receptors on the cell surface.
Biochemical and Physiological Effects:
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has been shown to have low toxicity and is generally considered safe for use in scientific research. However, as with any chemical compound, caution should be taken when handling 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has been shown to have some antimicrobial activity and has been studied for its potential use in the treatment of bacterial infections.
实验室实验的优点和局限性
One advantage of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is its ability to bind to metal ions and form stable complexes, which makes it useful in a range of scientific applications. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is also relatively easy to synthesize and is commercially available. One limitation of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is its potential toxicity, although it is generally considered safe for use in scientific research. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can also be expensive, depending on the application.
未来方向
There are many potential future directions for research on 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane. One area of interest is the development of new 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane-metal ion complexes for use in catalysis, imaging, and drug delivery. Another area of interest is the study of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane's antimicrobial properties and its potential use in the treatment of bacterial infections. Additionally, research could focus on the development of new methods for synthesizing 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane and its derivatives. Overall, 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has the potential to be a valuable tool in a range of scientific applications and is an area of ongoing research.
合成方法
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through a variety of methods, including the Mannich reaction and the reductive amination of cyclen. The Mannich reaction involves the reaction of formaldehyde, ammonia, and a primary amine, such as propylamine, with cyclen to form 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane. The reductive amination method involves the reaction of cyclen with formaldehyde and propylamine in the presence of a reducing agent, such as sodium borohydride.
科学研究应用
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has been extensively studied for its potential applications in various scientific fields, including catalysis, imaging, and drug delivery. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can be used as a ligand for metal ions, which can be used in catalysis reactions. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane complexes with metal ions can also be used as contrast agents in magnetic resonance imaging (MRI) and positron emission tomography (PET) imaging. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has also been studied for its potential use in drug delivery, as it can form stable complexes with metal ions and can be used to target specific cells or tissues.
属性
CAS 编号 |
111479-37-9 |
|---|---|
产品名称 |
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane |
分子式 |
C14H33N5 |
分子量 |
271.45 g/mol |
IUPAC 名称 |
3-(4-methyl-1,4,8,11-tetrazacyclotetradec-1-yl)propan-1-amine |
InChI |
InChI=1S/C14H33N5/c1-18-10-3-6-16-8-9-17-7-4-12-19(14-13-18)11-2-5-15/h16-17H,2-15H2,1H3 |
InChI 键 |
ZBUNFVBLQCSLIF-UHFFFAOYSA-N |
SMILES |
CN1CCCNCCNCCCN(CC1)CCCN |
规范 SMILES |
CN1CCCNCCNCCCN(CC1)CCCN |
其他 CAS 编号 |
111479-37-9 |
同义词 |
1-(3-aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane AMTT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



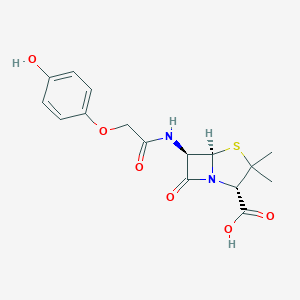
![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)
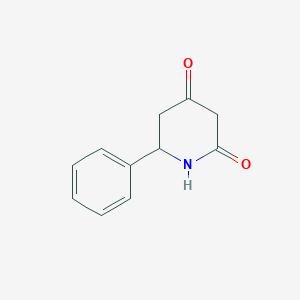

![(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B51071.png)
